molecular formula C16H17N3O3 B2743785 N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide CAS No. 1386329-12-9

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide

Cat. No.: B2743785
CAS No.: 1386329-12-9
M. Wt: 299.33
InChI Key: UJOMOKUJEPZLRN-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is a complex organic compound that belongs to the class of benzoxazines This compound is characterized by the presence of a cyanocyclohexyl group, a benzoxazine ring, and a carboxamide group

Scientific Research Applications

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide has diverse applications in scientific research:

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and adherence to safe laboratory practices .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. For example, if it exhibits biological activity, it could be studied further as a potential pharmaceutical compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide typically involves the reaction of 1-cyanocyclohexylamine with appropriate benzoxazine precursors under controlled conditions. One common method involves the condensation of 1-cyanocyclohexylamine with 3-oxo-4H-1,4-benzoxazine-7-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in a suitable solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclohexyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzoxazine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclohexyl)acetamide
  • 4-chloro-N-(1-cyanocyclohexyl)benzamide
  • N-(4-cyanotetrahydro-2H-pyran-4-yl) derivatives

Uniqueness

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazine ring structure, coupled with the cyanocyclohexyl and carboxamide groups, makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

N-(1-cyanocyclohexyl)-3-oxo-4H-1,4-benzoxazine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c17-10-16(6-2-1-3-7-16)19-15(21)11-4-5-12-13(8-11)22-9-14(20)18-12/h4-5,8H,1-3,6-7,9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOMOKUJEPZLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CC3=C(C=C2)NC(=O)CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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